REACTION_CXSMILES
|
Cl.[OH:2][CH2:3][C:4]([NH2:12])([CH2:8][CH2:9][CH2:10][NH2:11])[C:5](O)=[O:6].Cl.C[O-].[Na+]>CO>[OH:2][CH2:3][C:4]1([NH2:12])[CH2:8][CH2:9][CH2:10][NH:11][C:5]1=[O:6] |f:0.1,3.4|
|
Name
|
2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.OCC(C(=O)O)(CCCN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methanolic solution
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature under nitrogen for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The homogenous solution is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the hygroscopic residue is dried under high vacuo (6.2 g)
|
Type
|
DISSOLUTION
|
Details
|
The ester (6.2 g) is dissolved in 100 ml of absolute methanol
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted many times with hot chloroform
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C(NCCC1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |